![molecular formula C15H13Cl2NO B11555283 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol](/img/structure/B11555283.png)
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-ethylphenol in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which offers advantages such as improved reaction efficiency and higher yields. The use of microreactors allows for precise control of reaction conditions, including temperature and residence time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid (HNO3) for nitration and chlorine (Cl2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the Schiff base linkage can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-(2,4-DICHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenolic hydroxyl group and the Schiff base linkage allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylideneamino]-4-ethylphenol |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-6-15(19)14(7-10)18-9-11-4-5-12(16)8-13(11)17/h3-9,19H,2H2,1H3 |
InChI Key |
MIMNUYOAEANRPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


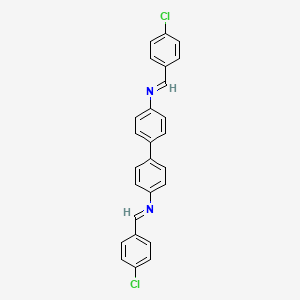
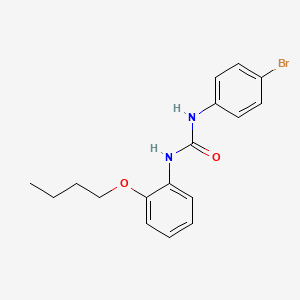
![4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid](/img/structure/B11555215.png)
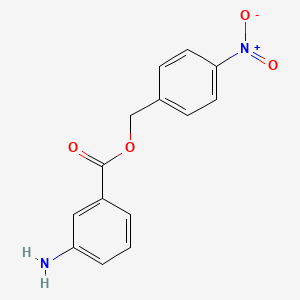
![2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate](/img/structure/B11555236.png)
![(3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11555241.png)
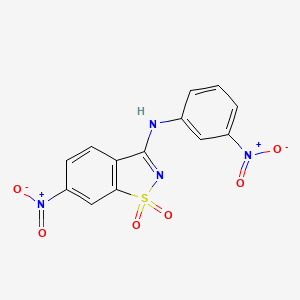
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11555254.png)
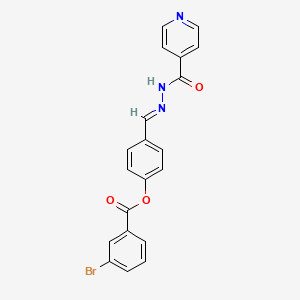
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555260.png)
![2,2-bis(4-methylphenyl)-N'-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide](/img/structure/B11555264.png)
![6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11555267.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11555272.png)
![N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11555274.png)
